molecular formula C28H23F6N3O6S B2747930 N-(4,6-Bis(3-(trifluoromethoxy)phenoxy)pyrimidin-5-yl)-4-(tert-butyl)benzenesulfonamide CAS No. 866154-89-4

N-(4,6-Bis(3-(trifluoromethoxy)phenoxy)pyrimidin-5-yl)-4-(tert-butyl)benzenesulfonamide

Cat. No.: B2747930
CAS No.: 866154-89-4
M. Wt: 643.56
InChI Key: QONTXYCZLXHORK-UHFFFAOYSA-N
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Description

N-(4,6-Bis(3-(trifluoromethoxy)phenoxy)pyrimidin-5-yl)-4-(tert-butyl)benzenesulfonamide is a complex organic compound with a unique structure that includes multiple functional groups

Scientific Research Applications

N-(4,6-Bis(3-(trifluoromethoxy)phenoxy)pyrimidin-5-yl)-4-(tert-butyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects in various diseases.

    Industry: It can be used in the development of new materials and products.

Preparation Methods

The synthesis of N-(4,6-Bis(3-(trifluoromethoxy)phenoxy)pyrimidin-5-yl)-4-(tert-butyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary, but they often include palladium catalysts and boron reagents.

Chemical Reactions Analysis

N-(4,6-Bis(3-(trifluoromethoxy)phenoxy)pyrimidin-5-yl)-4-(tert-butyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(4,6-Bis(3-(trifluoromethoxy)phenoxy)pyrimidin-5-yl)-4-(tert-butyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application, but it often involves binding to specific proteins or enzymes and modulating their activity.

Comparison with Similar Compounds

N-(4,6-Bis(3-(trifluoromethoxy)phenoxy)pyrimidin-5-yl)-4-(tert-butyl)benzenesulfonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidin-5-yl]-4-tert-butylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23F6N3O6S/c1-26(2,3)17-10-12-22(13-11-17)44(38,39)37-23-24(40-18-6-4-8-20(14-18)42-27(29,30)31)35-16-36-25(23)41-19-7-5-9-21(15-19)43-28(32,33)34/h4-16,37H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONTXYCZLXHORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CN=C2OC3=CC(=CC=C3)OC(F)(F)F)OC4=CC(=CC=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23F6N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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